2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H8BrF2NO2 and a molecular weight of 280.07 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and a methoxyphenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-bromo-2,2-difluoroacetamide with 4-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetonitrile. The mixture is refluxed at 80°C for 24 hours, followed by filtration and purification using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2,2-difluoro-N-phenylacetamide
- N-(2-Bromo-4-methoxyphenyl)acetamide
Uniqueness
2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. The methoxy group also adds to its distinctiveness by influencing its solubility and reactivity .
Properties
Molecular Formula |
C9H8BrF2NO2 |
---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
2-bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H8BrF2NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI Key |
GSWXFANTCBUHSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.